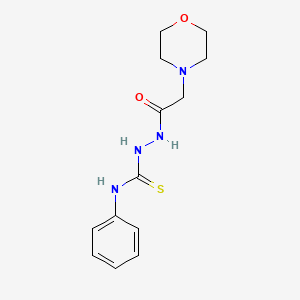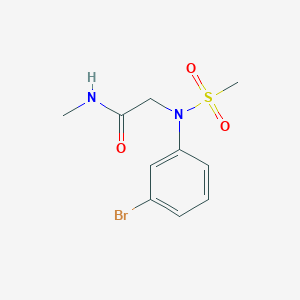
2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide, also known as MAAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a hydrazine derivative that has been synthesized through a specific method, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MAAPT.
Wirkmechanismus
The mechanism of action of 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide is still not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide also binds to the dopamine transporter, a protein that regulates the uptake of dopamine in the brain, leading to increased dopamine release.
Biochemical and Physiological Effects
2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide has been found to have various biochemical and physiological effects in the body. In animal studies, 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide has been shown to reduce tumor growth and increase survival rates in cancer models. 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide has also been found to enhance cognitive function and improve memory retention in animal models. In addition, 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide in lab experiments is its versatility and potential for various applications. 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide can be easily synthesized and modified to produce new derivatives with improved pharmacological properties. However, one of the limitations of using 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide is its potential toxicity and side effects, which may limit its use in certain experiments and applications.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide. One potential direction is the design and synthesis of new derivatives with improved pharmacological properties and reduced toxicity. Another direction is the investigation of the mechanism of action of 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide and its potential applications in other research fields such as immunology and infectious diseases. Additionally, the development of new methods for the delivery and targeting of 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide to specific tissues and cells may further enhance its therapeutic potential.
Synthesemethoden
The synthesis of 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide involves the reaction between 4-morpholinylacetic acid and N-phenylhydrazinecarbothioamide in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction takes place under reflux conditions and produces 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide as a yellow crystalline solid. The purity and yield of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide has been extensively studied for its potential applications in various research fields such as cancer research, neuroscience, and medicinal chemistry. In cancer research, 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide has been found to enhance the release of dopamine, a neurotransmitter that plays a critical role in reward-motivated behavior. In medicinal chemistry, 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide has been used as a lead compound to design and synthesize new derivatives with improved pharmacological properties.
Eigenschaften
IUPAC Name |
1-[(2-morpholin-4-ylacetyl)amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c18-12(10-17-6-8-19-9-7-17)15-16-13(20)14-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,18)(H2,14,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQDLQSKFLUEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796849 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({[(phenylacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5846547.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5846551.png)
![N-(2,4-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5846557.png)
![2-[benzyl(2,3-dichlorobenzyl)amino]ethanol](/img/structure/B5846576.png)

![2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol](/img/structure/B5846593.png)
![9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5846614.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5846619.png)

![2-[(3-cyclohexylpropanoyl)amino]benzamide](/img/structure/B5846635.png)

![2-(4-isopropylphenyl)-6-methyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5846639.png)